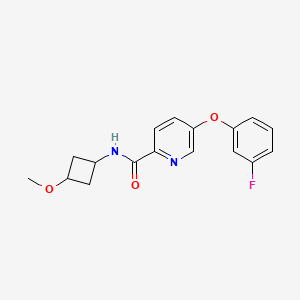![molecular formula C17H18N4O2 B7343094 (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7343094.png)
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine-based amino acid derivative that has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is not fully understood, but it has been reported to act as an inhibitor of DPP-4 and ACE. DPP-4 is an enzyme that is involved in the regulation of glucose metabolism, while ACE is an enzyme that is involved in the regulation of blood pressure. Inhibition of these enzymes by this compound has been reported to have beneficial effects in the treatment of diabetes and hypertension.
Biochemical and Physiological Effects:
This compound has been reported to have beneficial effects on glucose metabolism and blood pressure. Inhibition of DPP-4 and ACE by this compound has been reported to increase insulin secretion, improve glucose tolerance, and decrease blood pressure. This compound has also been reported to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its activity against other enzymes and diseases, and the study of its pharmacokinetics and pharmacodynamics. This compound may also be studied for its potential use as a drug delivery system or as a scaffold for the development of new drugs.
Synthesemethoden
The synthesis of (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has been reported through different methods, including the reaction of pyrrolidine-2-carboxylic acid with 2,4-dichloropyrimidine followed by the reduction of the intermediate with sodium borohydride. Another method involves the reaction of 2-chloro-4-(1,3-dihydroisoindol-2-yl)pyrimidine with pyrrolidine-2-carboxylic acid in the presence of a base. Both methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been reported to have activity against cancer cells and has been studied as a potential anticancer agent. In neuroscience, this compound has been reported to have activity against neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, this compound has been reported to have activity against enzymes, including dipeptidyl peptidase-4 (DPP-4) and angiotensin-converting enzyme (ACE).
Eigenschaften
IUPAC Name |
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(23)14-6-3-9-21(14)17-18-8-7-15(19-17)20-10-12-4-1-2-5-13(12)11-20/h1-2,4-5,7-8,14H,3,6,9-11H2,(H,22,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGRSRQJYLVLP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=N2)N3CC4=CC=CC=C4C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=CC(=N2)N3CC4=CC=CC=C4C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid](/img/structure/B7343013.png)
![(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid](/img/structure/B7343029.png)
![(2R,4S)-1-acetyl-4-hydroxy-N-[(2-phenylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7343035.png)
![3-[2-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]ethoxy]benzoic acid](/img/structure/B7343036.png)
![(5-chloro-1-benzofuran-3-yl)-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone](/img/structure/B7343040.png)
![(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione](/img/structure/B7343048.png)
![[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone](/img/structure/B7343051.png)

![(2S,3S)-2-[4-[5-fluoro-2-(pyridin-4-ylmethoxy)phenyl]phenyl]-3-methylmorpholine](/img/structure/B7343077.png)
![1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide](/img/structure/B7343086.png)
![(2S)-1-[3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7343090.png)
![3-(2-hydroxyphenyl)-N-[(1R,2R)-2-methylsulfanylcyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B7343107.png)
![[(3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]methanone](/img/structure/B7343118.png)
![1-[2-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-oxoethyl]quinazoline-2,4-dione](/img/structure/B7343130.png)